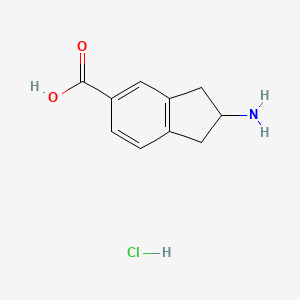
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride, commonly referred to as ‘3S4R5S6R-HMT’, is a synthetic compound that is widely used in scientific research. It is a derivative of amino alcohols and has a wide range of applications in the fields of biochemistry, physiology, and pharmacy. It has been used in studies to investigate the effects of drugs on metabolic pathways, as well as to explore the mechanisms of action of various drugs.
科学研究应用
3S4R5S6R-HMT has a wide range of applications in scientific research. It has been used in studies to investigate the effects of drugs on metabolic pathways, as well as to explore the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the central nervous system, as well as to explore the potential for drug-drug interactions. Additionally, it has been used in studies to investigate the effects of drugs on the cardiovascular system, as well as to explore the potential for drug-disease interactions.
作用机制
The exact mechanism of action of 3S4R5S6R-HMT is not fully understood. However, it is believed to interact with a variety of proteins and enzymes involved in metabolic pathways. It is thought to inhibit the activity of certain enzymes, thus preventing the metabolism of certain drugs. Additionally, it is thought to interact with certain receptors in the brain, which may lead to changes in behavior or mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3S4R5S6R-HMT are not fully understood. However, it is believed to cause changes in the activity of certain enzymes and proteins involved in metabolic pathways. It is also thought to interact with certain receptors in the brain, which may lead to changes in behavior or mood. Additionally, it is thought to affect the cardiovascular system, as well as the immune system.
实验室实验的优点和局限性
The use of 3S4R5S6R-HMT in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a useful tool for exploring the effects of drugs on metabolic pathways, as well as for exploring the mechanisms of action of various drugs.
On the other hand, there are several limitations to using 3S4R5S6R-HMT in laboratory experiments. The exact mechanism of action of this compound is not fully understood, and it is not known how it interacts with certain proteins and enzymes involved in metabolic pathways. Additionally, it is not known how it interacts with certain receptors in the brain, which may lead to changes in behavior or mood.
未来方向
There are several potential future directions for research involving 3S4R5S6R-HMT. One potential direction is to further explore the mechanism of action of this compound, as well as its interactions with proteins and enzymes involved in metabolic pathways. Additionally, further research could be done to explore the effects of this compound on the central nervous system, as well as its potential for drug-drug interactions. Additionally, further research could be done to explore the effects of this compound on the cardiovascular system, as well as its potential for drug-disease interactions. Finally, further research could be done to explore the potential for using 3S4R5S6R-HMT as a therapeutic agent.
合成方法
3S4R5S6R-HMT is synthesized through a three-step process. The first step involves the reaction of 6-methylene-2,4,5-trihydroxyphenol with hydrochloric acid. This reaction yields the corresponding hydrochloride salt, which is then reacted with ammonia to form 3S4R5S6R-HMT. Finally, the compound is treated with acetic anhydride and heated to yield the final product. The entire process is relatively simple and has been used in various scientific studies.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride involves the protection of a suitable sugar derivative, followed by selective oxidation and reduction reactions to obtain the desired compound.", "Starting Materials": [ "D-glucose", "Hydroxylamine hydrochloride", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite", "Hydrochloric acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Protection of D-glucose with acetonide to form 1,2:5,6-di-O-isopropylidene-D-glucose", "Oxidation of the protected glucose with sodium periodate to form 2,3:4,5-di-O-isopropylidene-D-glucosone", "Reduction of the glucosone with sodium borohydride to form 2,3:4,5-di-O-isopropylidene-D-glucitol", "Selective oxidation of the primary alcohol of the glucitol with sodium periodate to form 2,3:4,5-di-O-isopropylidene-D-glucono-1,5-lactone", "Reduction of the lactone with sodium borohydride to form (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol", "Quenching of the reaction mixture with hydrochloric acid to obtain (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride", "Purification of the product by recrystallization from methanol and drying under vacuum", "Characterization of the product by various spectroscopic techniques" ] } | |
CAS 编号 |
6730-09-2 |
分子式 |
C6H14ClNO5 |
分子量 |
215.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



